molecular formula C20H12ClF3N4O B3119453 N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide CAS No. 251307-17-2

N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide

Cat. No. B3119453
CAS RN: 251307-17-2
M. Wt: 416.8 g/mol
InChI Key: ZYLTZKZCPHLUJZ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide” is a compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Heterocyclic N-Oxide Derivatives

Heterocyclic N-oxide derivatives, including compounds synthesized from structures similar to N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide, have demonstrated significant potential in organic synthesis, catalysis, and medicinal applications. These compounds are recognized for their versatility as synthetic intermediates and their biological importance, showing functionalities vital in areas like metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications with activities such as anticancer, antibacterial, and anti-inflammatory (Li et al., 2019).

Kinase Inhibitors

Pyrazolo[4,3-b]pyridine, closely related to the compound , is recognized for its versatility in interacting with kinases via multiple binding modes. This characteristic has led to its utilization as a key element in the design of kinase inhibitors, as evidenced by numerous patents and peer-reviewed articles. Such compounds have shown efficacy in inhibiting a broad range of kinase targets, highlighting the scaffold's significance in kinase inhibitor design (Wenglowsky, 2013).

Optoelectronic Materials

The incorporation of pyrazolo[4,3-b]pyridine derivatives into π-extended conjugated systems has been shown to be of great value for creating novel optoelectronic materials. These compounds, including structures similar to N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide, have been used in the development of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova et al., 2018).

Antitubercular Activity

Compounds containing 2-isonicotinoylhydrazinecarboxamide, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and related structures have been evaluated for their anti-tubercular activity. The modification of such structures has led to the identification of compounds with significant activity against M. tuberculosis, suggesting the potential for the development of new anti-tubercular agents (Asif, 2014).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, particularly those with trifluoromethyl groups positioned on specific sites of the pyrazole nucleus, have been explored for their anti-inflammatory and antibacterial properties. The structural features of these compounds, including those similar to N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide, are crucial for their activity profiles, offering a basis for the development of novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur et al., 2015).

properties

IUPAC Name

N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF3N4O/c21-14-6-8-15(9-7-14)26-19(29)28-16-10-13(20(22,23)24)11-25-18(16)17(27-28)12-4-2-1-3-5-12/h1-11H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLTZKZCPHLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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